molecular formula C23H20FN5O2 B2813379 8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887467-01-8

8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2813379
CAS No.: 887467-01-8
M. Wt: 417.444
InChI Key: OMXMICFWQOYDER-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that belongs to the class of imidazopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and phenyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the imidazo[2,1-f]purine core followed by the introduction of the fluorophenyl and phenethyl groups. Common reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, influencing various cellular pathways. For example, it may act as an inhibitor of specific kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar compounds to 8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazopyridine derivatives such as:

    Imidazo[4,5-b]pyridine: Known for its activity as a GABA_A receptor modulator.

    Imidazo[4,5-c]pyridine: Used as a proton pump inhibitor.

    Fluorinated purines: These compounds exhibit diverse biological activities and are used in biomedical research.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-fluorophenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-15-14-28-19-20(25-22(28)29(15)18-10-8-17(24)9-11-18)26(2)23(31)27(21(19)30)13-12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXMICFWQOYDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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